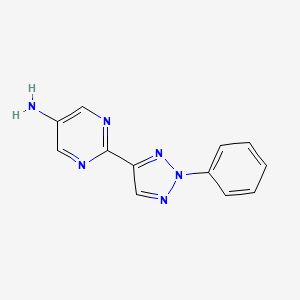
2-Methylphosphinoyl-2-hydroxy-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphosphinoyl-2-hydroxyacetic acid is an organophosphorus compound with the molecular formula C4H9O4P. It is known for its herbicidal properties and is used in various scientific research applications. The compound is also referred to as Hoe 704 in some contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphosphinoyl-2-hydroxyacetic acid typically involves the reaction of dimethylphosphine oxide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Methylphosphinoyl-2-hydroxyacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphosphinoyl-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylphosphinoyl-2-hydroxyacetic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-Methylphosphinoyl-2-hydroxyacetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylphosphinoyl-2-hydroxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of herbicides and other agricultural chemicals.
Wirkmechanismus
The primary mechanism of action of 2-Methylphosphinoyl-2-hydroxyacetic acid involves the inhibition of the enzyme acetolactate reductoisomerase. This enzyme is crucial in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to growth inhibition in plants and bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylphosphoryl)-2-hydroxyacetic acid
- Acetic acid, 2-(dimethylphosphinyl)-2-hydroxy-
Uniqueness
2-Methylphosphinoyl-2-hydroxyacetic acid is unique due to its specific mechanism of action and its potent inhibitory effects on acetolactate reductoisomerase. This makes it a valuable compound in herbicidal applications and scientific research .
Eigenschaften
Molekularformel |
C3H6O4P+ |
|---|---|
Molekulargewicht |
137.05 g/mol |
IUPAC-Name |
[carboxy(hydroxy)methyl]-methyl-oxophosphanium |
InChI |
InChI=1S/C3H5O4P/c1-8(7)3(6)2(4)5/h3,6H,1H3/p+1 |
InChI-Schlüssel |
RIFZCFKEMNFHAY-UHFFFAOYSA-O |
Kanonische SMILES |
C[P+](=O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)








